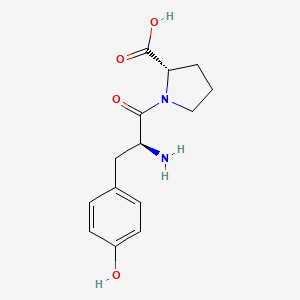

Tyr-pro

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYDHJARLHNEGA-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430840 | |

| Record name | CHEMBL1807689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51871-47-7 | |

| Record name | CHEMBL1807689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Significance of the Tyr-Pro Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosyl-Proline (Tyr-Pro), a naturally occurring peptide primarily derived from sources such as soy, has emerged as a molecule of significant interest in the fields of neuroscience, pharmacology, and nutritional science. Its unique ability to cross the blood-brain barrier (BBB) in its intact form following oral administration sets it apart from many other bioactive peptides.[1][2][3] This bioavailability in the central nervous system allows it to exert a range of biological effects, most notably in the areas of cognitive enhancement and neuroprotection. Research has demonstrated its potential in mitigating memory impairment in models of Alzheimer's disease, suggesting a novel therapeutic or preventative avenue.[2][4][5][6] Beyond its neuroprotective roles, this compound and its analogs exhibit analgesic properties and the capacity to inhibit key enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), indicating a broader therapeutic potential. This document provides an in-depth technical overview of the synthesis, bioavailability, mechanisms of action, and biological significance of the this compound dipeptide, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Synthesis and Bioavailability

The this compound dipeptide is primarily generated through the enzymatic hydrolysis of larger proteins, a process common in food fermentation and natural digestion.[1] For research and pharmaceutical applications, it can be synthesized using standard solution-phase or solid-phase peptide synthesis methodologies.

A key biological feature of this compound is its remarkable bioavailability and ability to traverse the blood-brain barrier. Studies using isotope-labeled this compound have definitively shown that upon oral administration to mice, the dipeptide is absorbed into the bloodstream and subsequently penetrates the brain parenchyma in its intact form.[3][7][8] This transport is surprisingly rapid, with peak concentrations in both plasma and the brain observed as early as 15 minutes post-administration.[3][7] The dipeptide preferentially accumulates in brain regions critical for memory and cognitive function, including the hippocampus, cerebral cortex, and hypothalamus.[1][3][7][9]

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of orally administered this compound in mice, demonstrating its rapid absorption and brain penetration.

| Parameter | 10 mg/kg Dose | 100 mg/kg Dose | Unit | Reference |

| Plasma Cmax | Not explicitly stated | Not explicitly stated | pmol/mL | [3] |

| Plasma tmax | 15 | 15 | min | [3] |

| Plasma AUC0–120 min | 1331 ± 267 | Not explicitly stated | pmol·min/mL | [3][7] |

| Plasma t1/2 | Not explicitly stated | Not explicitly stated | min | [3] |

| Brain Cmax | 0.009 ± 0.004 | 0.089 ± 0.044 | pmol/mg-dry brain | [3] |

| Brain tmax | 15 | 15 | min | [3] |

| Brain AUC0–120 min | 0.34 ± 0.11 | 2.79 ± 1.25 | pmol·min/mg-dry brain | [3][7] |

| Brain t1/2 | 16 | 12 | min | [8] |

| Absorption Ratio | 0.15% | Not explicitly stated | % of oral dose | [3][7] |

| Plasma to Brain Transport | ~2.5% | ~2.6% | % of absorbed dose | [3][7][8] |

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, with the most extensively studied being its neuroprotective actions related to Alzheimer's disease pathology.

Neuroprotective Effects in Alzheimer's Disease Models

The primary neuroprotective mechanism of this compound involves the modulation of amyloid-β (Aβ) peptide metabolism, a key pathological hallmark of Alzheimer's disease. In both acute (Aβ₂₅₋₃₅ injection) and chronic (SAMP8 mice) models of the disease, long-term oral administration of this compound has been shown to significantly improve spatial learning and memory.[2][4][5][6]

This cognitive improvement is directly linked to a reduction in Aβ accumulation in the hippocampus and cortex.[2][4][5] The mechanism for this is twofold:

-

Downregulation of Aβ Production: this compound administration leads to a decreased expression of β-secretase (BACE1), a key enzyme that cleaves the amyloid precursor protein (APP) in the first step of Aβ generation.[2][4][5]

-

Upregulation of Aβ Clearance: More significantly, this compound markedly increases the expression of Insulin-Degrading Enzyme (IDE), a major protease responsible for the degradation and clearance of Aβ peptides in the brain.[2][4][5][10] Studies in SAMP8 mice showed a four-fold increase in IDE expression in the this compound group compared to controls.[2][4][5]

Additionally, this compound has been observed to increase the expression of choline (B1196258) acetyltransferase (ChAT) in the cerebral cortex, suggesting it may also positively modulate the cholinergic nervous system, which is known to be impaired in Alzheimer's disease.[6]

Analgesic Activity

Intraperitoneal administration of this compound has been shown to decrease the pain threshold in various rodent pain models, including the tail-flick, tail pinch, formalin, and acetic acid writhing tests.[11] This indicates a significant analgesic effect. Interestingly, the administration of the individual amino acids, tyrosine and proline, did not produce the same effect, highlighting the specific activity of the dipeptide structure.[1] The analgesic activity of this compound analogs (this compound-NH₂ and this compound-OMe) was found to be similar or even higher, suggesting potential for structural modification to enhance this effect.[11]

Enzyme Inhibition

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, which are crucial for stimulating insulin (B600854) secretion.[12][13][14] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[13][15] Peptides containing a C-terminal proline are known to be potential DPP-IV inhibitors.[16] While this compound itself is a candidate, research has shown that analogs can be exceptionally potent. For instance, the tripeptide this compound-D-Ala-NH₂ (DI-1) was identified as a powerful DPP-IV inhibitor with an IC₅₀ of 0.76 ± 0.04 nM.[12] This analog also demonstrated anti-inflammatory activity in mouse models of colitis, an effect associated with an increase in colonic glucagon-like peptide 2 (GLP-2), a substrate of DPP-IV.[12]

Peptides containing tyrosine and proline residues have been identified as potential inhibitors of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.[1] The inhibitory activity of this compound suggests it may have antihypertensive effects, although this area requires further investigation.

Other Potential Activities

-

Antioxidant Activity: The tyrosine residue, with its phenolic hydroxyl group, can act as a hydrogen donor to scavenge free radicals.[17] While direct studies on this compound are limited, larger peptides containing the Pro-Tyr pair have shown a significant role in stabilizing peptide radicals and inactivating lipid hydroperoxides.[17]

-

Immunomodulatory Effects: The constituent amino acids of this compound are known to have roles in immune regulation. Proline is a key component of immunoregulatory proline-rich polypeptides, and tyrosine's position within a peptide can influence macrophage inflammatory responses.[1] This suggests this compound may serve as a backbone for developing novel immunomodulatory agents.

Quantitative Data on Biological Effects

The following tables summarize quantitative findings from key in vivo and in vitro studies.

Effects on Cognitive Function and Aβ Pathology in SAMP8 Mice

| Parameter | Control Group (SAMP8) | This compound Group (10 mg/kg/day) | Amino Acid Group (Tyr + Pro) | Unit / Test | Reference |

| Spatial Learning | 97.21 ± 8.41 | 65.36 ± 11.83 | No significant improvement | Escape Latency (s) / Morris Water Maze | [5] |

| Aβ Levels (Hippocampus) | ~11 | ~6 | ~9.5 | pmol/g tissue | [5] |

| Aβ Levels (Cortex) | ~12.5 | ~8 | ~11 | pmol/g tissue | [5] |

| BACE1 Expression | 100% (Normalized) | Decreased | No significant change | Relative Protein Level | [2][4][5] |

| IDE Expression | 100% (Normalized) | Increased 4-fold | No significant change | Relative Protein Level | [2][4][5] |

| p < 0.05 compared to the control group. |

DPP-IV Inhibitory Activity of this compound Analog

| Compound | IC₅₀ | Enzyme | Assay | Reference |

| This compound-D-Ala-NH₂ (DI-1) | 0.76 ± 0.04 | Dipeptidyl Peptidase IV (DPP-IV) | Fluorometric screening | [12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to enable replication and further investigation.

Alzheimer's Disease Mouse Model (SAMP8)

-

Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice, which spontaneously develop age-related learning and memory deficits associated with Aβ deposition.

-

Administration Protocol: Male SAMP8 mice (16 weeks old) are administered this compound (10 mg/kg/day) orally for an extended period (e.g., 25 weeks). Control groups receive a standard diet or a diet supplemented with an equimolar mixture of free tyrosine and proline.

-

Rationale: This long-term, preventative administration model is designed to assess the dipeptide's ability to delay or prevent the onset of dementia-like pathology and cognitive decline.

Behavioral Testing: Morris Water Maze

-

Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water, containing a hidden escape platform submerged just below the surface.

-

Procedure: Mice are subjected to multiple trials per day for several consecutive days (e.g., 5 days). In each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Data Analysis: A reduction in escape latency over the trial days indicates successful spatial learning and memory. Statistical analysis (e.g., one-way ANOVA followed by Tukey's test) is used to compare performance between experimental groups.

-

Rationale: This test is a standard and robust method for assessing spatial learning and memory, functions that are heavily dependent on the hippocampus and are impaired in Alzheimer's disease.

Pharmacokinetic Analysis using LC-MS/MS

-

Sample Preparation: Blood is collected to prepare plasma. Brains are harvested, homogenized, and subjected to protein precipitation (e.g., with acetonitrile) to extract the analyte. An internal standard (e.g., [¹³C₉,¹⁵N]this compound) is added for accurate quantification.

-

Derivatization: To enhance sensitivity, samples can be derivatized, for example, using 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS).

-

LC-MS/MS System: A liquid chromatography system is coupled to a tandem mass spectrometer (e.g., qTOF/MS).

-

Chromatography: A reverse-phase column (e.g., C18) is used to separate this compound from other matrix components. A gradient elution with solvents like water with formic acid (A) and acetonitrile (B52724) (B) is employed.

-

Mass Spectrometry: The mass spectrometer is operated in a selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for both the analyte (labeled this compound) and the internal standard are monitored for high selectivity and quantification.

-

Rationale: This highly sensitive and specific analytical method allows for the precise quantification of intact this compound in complex biological matrices like plasma and brain tissue, providing definitive proof of its bioavailability and BBB penetration.

DPP-IV Inhibition Assay

-

Principle: A fluorometric assay is used to measure the enzymatic activity of DPP-IV.

-

Reagents: Recombinant human DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin, Gly-Pro-AMC), and the test inhibitor (e.g., this compound or its analogs).

-

Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by adding the substrate. The enzyme cleaves the substrate, releasing the fluorescent AMC molecule.

-

Measurement: The increase in fluorescence over time is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Rationale: This in vitro assay provides a quantitative measure of the inhibitory potency of a compound against a specific enzymatic target, which is crucial for drug development and structure-activity relationship studies.

References

- 1. This compound Dipeptide [benchchem.com]

- 2. Preventive effect of this compound, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A memory-improving dipeptide, this compound, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preventive effect of this compound, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Brain-transportable soy dipeptide, this compound, attenuates amyloid β peptide25-35-induced memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A memory-improving dipeptide, this compound, can reach the mouse brain after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preventive effect of this compound, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Analgesic activity of dipeptide this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel peptide inhibitor of dipeptidyl peptidase IV (this compound-D-Ala-NH2) with anti-inflammatory activity in the mouse models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of dipeptidylpeptidase IV activity as a therapy of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Tyrosyl-Proline: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-Proline (Tyr-Pro) is a dipeptide with a growing body of research highlighting its presence in diverse natural sources and its potential as a bioactive molecule. This technical guide provides an in-depth exploration of both the linear and cyclic forms of Tyrosyl-Proline, covering their discovery, natural origins, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of its biological pathways.

Discovery and Natural Sources

Tyrosyl-Proline exists in two primary forms: a linear dipeptide (L-Tyrosyl-L-Proline) and a cyclic dipeptide, a 2,5-diketopiperazine known as cyclo(L-Pro-L-Tyr).

Linear Tyrosyl-Proline is primarily associated with protein-rich food sources, most notably soy. It is formed through the enzymatic hydrolysis of larger proteins.[1][2] While its presence has been detected in animal products such as chicken and pork, quantitative data remains limited.[3]

Cyclo(L-Pro-L-Tyr) , also known as maculosin, is a secondary metabolite produced by a variety of microorganisms.[4][5] It was identified as a host-specific phytotoxin from the fungus Alternaria alternata.[4] It is also produced by several bacterial species, including the human skin commensal Corynebacterium tuberculostearicum, various Streptomyces species, and Pseudomonas aeruginosa.[5][6][7] Marine organisms have also been identified as a rich source of diketopiperazines, including those with structures similar to cyclo(L-Pro-L-Tyr).

Quantitative Data

The concentration of Tyrosyl-Proline varies significantly depending on its form and the natural source. The following tables summarize the available quantitative data.

Table 1: Quantitative Data for Linear Tyrosyl-Proline

| Source | Method of Production | Quantitative Data | Reference |

| Soy Protein Isolate | Enzymatic Hydrolysis | Data on specific this compound yield is limited; however, hydrolysis conditions are optimized for overall peptide production. | [3] |

Table 2: Quantitative Data for Cyclo(L-Pro-L-Tyr)

| Natural Source | Method of Analysis | Quantitative Data | Reference |

| Corynebacterium tuberculostearicum | Not specified | >36 mM in ethyl acetate (B1210297) extract | [4] |

| Streptomyces sp. strain 22-4 | Broth microdilution | MIC of 31.25 µg/mL against Xanthomonas axonopodis pv. citri and Ralstonia solanacearum | [6] |

| Pseudomonas aeruginosa PAO1 | Crystal violet staining assay | 52% inhibition of biofilm formation at 1.8 mM | [8] |

Experimental Protocols

Protocol 1: Enzymatic Production of Linear Tyrosyl-Proline from Soy Protein Isolate

This protocol outlines a general procedure for the enzymatic hydrolysis of soy protein isolate to produce bioactive peptides, including Tyrosyl-Proline.

1. Materials and Reagents:

-

Soy Protein Isolate (SPI)

-

Proteolytic enzyme (e.g., Alcalase 2.4 L FG, Trypsin)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Distilled water

-

Reaction vessel with temperature and pH control

2. Procedure:

-

Prepare a suspension of Soy Protein Isolate in distilled water (e.g., 10% w/v).

-

Adjust the pH of the suspension to the optimal pH for the chosen enzyme (e.g., pH 8.0 for Alcalase) using NaOH.[2]

-

Equilibrate the temperature of the mixture to the enzyme's optimal temperature (e.g., 50°C for Alcalase).[3]

-

Add the enzyme to the substrate at a predetermined enzyme-to-substrate ratio (e.g., 1:100 w/w).[1]

-

Maintain constant stirring and monitor the pH, adjusting as necessary with NaOH to maintain the optimal pH.

-

Allow the hydrolysis reaction to proceed for a defined period (e.g., 2-8 hours).

-

Inactivate the enzyme by heating the mixture to 85-95°C for 10-15 minutes or by adjusting the pH to a level that inactivates the enzyme (e.g., pH 4.0).[2]

-

Centrifuge the hydrolysate to separate the soluble peptide fraction from the insoluble protein.

-

The supernatant containing the dipeptides can be freeze-dried for storage and further purification.

Protocol 2: Isolation and Purification of Cyclo(L-Pro-L-Tyr) from Bacterial Culture

This protocol is based on the methodology for extracting diketopiperazines from microbial cultures.[4]

1. Materials and Reagents:

-

Bacterial culture broth (e.g., Corynebacterium tuberculostearicum in GAM broth)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Developing solvent system (e.g., Chloroform:Methanol (B129727), 10:1 v/v)

-

UV lamp (254 nm)

2. Procedure:

-

Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Apply the dissolved extract to a preparative TLC plate as a band.

-

Develop the TLC plate in the chosen solvent system until the solvent front reaches near the top of the plate.

-

Visualize the separated compounds under a UV lamp at 254 nm.

-

Scrape the silica (B1680970) gel band corresponding to the desired compound.

-

Elute the compound from the silica gel using a polar solvent like methanol.

-

Filter to remove the silica gel and concentrate the eluate to obtain the purified cyclo(L-Pro-L-Tyr).

Protocol 3: Quantification of Tyrosyl-Proline using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Tyrosyl-Proline in biological samples. Specific parameters will need to be optimized for the instrument and matrix being used.

1. Materials and Reagents:

-

Tyrosyl-Proline analytical standard

-

Stable isotope-labeled internal standard (e.g., 13C, 15N-labeled this compound)

-

LC-MS grade water, acetonitrile, and formic acid

-

Sample extraction solvent (e.g., methanol or acetonitrile)

2. Sample Preparation:

-

To a known volume of the sample (e.g., plasma, protein hydrolysate), add the internal standard.

-

Precipitate proteins by adding a cold extraction solvent (e.g., 3 volumes of methanol).

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

-

LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For this compound, this could be m/z 279.1 -> m/z 136.1 (tyrosine immonium ion).

4. Quantification:

-

Construct a calibration curve using the analytical standard and internal standard.

-

Quantify the amount of Tyrosyl-Proline in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanisms of Action

Linear Tyrosyl-Proline and Cognitive Function

Linear this compound has been shown to cross the blood-brain barrier and is associated with improved cognitive function. While the exact signaling cascade is still under investigation, it is hypothesized to modulate pathways crucial for learning and memory, such as the MAPK and CREB signaling pathways.

Caption: Proposed signaling pathway for the cognitive-enhancing effects of linear Tyrosyl-Proline.

Cyclo(L-Pro-L-Tyr) and Bacterial Quorum Sensing Inhibition

Cyclo(L-Pro-L-Tyr) has been shown to interfere with quorum sensing in bacteria like Pseudomonas aeruginosa, a mechanism that regulates virulence factor production and biofilm formation. It is thought to act as an antagonist to the LasR receptor.[8]

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by Cyclo(L-Pro-L-Tyr).

Cyclo(L-Pro-L-Tyr) and Tyrosinase Inhibition

Cyclo(L-Pro-L-Tyr) acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This suggests its potential use in applications requiring the control of pigmentation.[4][7]

Caption: Mechanism of tyrosinase inhibition by Cyclo(L-Pro-L-Tyr).

Conclusion

Tyrosyl-Proline, in both its linear and cyclic forms, represents a versatile and promising class of bioactive peptides. The linear dipeptide, naturally found in protein hydrolysates, shows potential for cognitive health applications. Its cyclic counterpart, a product of microbial metabolism, exhibits a range of activities including antimicrobial and enzyme-inhibitory effects. This technical guide provides a foundational overview for researchers and drug development professionals, offering detailed methodologies and insights into their biological functions. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including more extensive quantitative analysis in natural sources and detailed characterization of their signaling pathways.

References

- 1. Investigation of enzymatic hydrolysis kinetics of soy protein isolate: laboratory and semi-industrial scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soy protein hydrolysis with microbial protease to improve antioxidant and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyclo(L-Pro-L-Tyr) - Amerigo Scientific [amerigoscientific.com]

- 6. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

Tyr-Pro: A Technical Guide to Bioavailability, Blood-Brain Barrier Permeability, and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyr-Pro (Tyrosyl-Proline) has emerged as a promising neuroprotective agent with demonstrated cognitive-enhancing effects. Its therapeutic potential is intrinsically linked to its ability to be absorbed systemically and subsequently cross the blood-brain barrier (BBB) to exert its effects within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, its mechanisms of transport across the intestinal epithelium and the BBB, and the potential signaling pathways underlying its neuroprotective actions. Detailed experimental protocols for in vivo and in vitro assessment are provided to facilitate further research and development in this area.

Bioavailability of this compound

The oral bioavailability of this compound has been demonstrated in preclinical studies. Following oral administration, this compound is absorbed from the gastrointestinal tract and can be detected intact in systemic circulation.

Quantitative Data on Oral Bioavailability

In vivo studies in mice have provided quantitative data on the plasma concentration and absorption of this compound following oral gavage. The data highlights a rapid absorption profile.

| Parameter | 10 mg/kg Dose | 100 mg/kg Dose | Reference |

| Tmax (plasma) | 15 min | 15 min | [1][2] |

| Cmax (plasma) | 4.9 pmol/mL-plasma/mg-dose | Not explicitly stated in pmol/mL-plasma/mg-dose | [3] |

| AUC0–120 min (plasma) | 1331 ± 267 pmol·min/mL-plasma | - | [1][2] |

| Absorption Ratio | 0.15 ± 0.03% | 0.10 ± 0.04% | [1] |

| Total Absorption in Plasma | 1.46 ± 0.29 nmol/whole plasma | 11.5 ± 4.5 nmol/whole plasma | [1] |

Table 1: Pharmacokinetic parameters of this compound in mice after a single oral administration.

Mechanism of Intestinal Absorption

The rapid absorption of this compound suggests a carrier-mediated transport mechanism across the intestinal epithelium. The high affinity for the PepT1 transporter, a proton-coupled oligopeptide transporter highly expressed in the small intestine, is the likely route for this compound's uptake.[1] PepT1 is responsible for the absorption of most dietary di- and tripeptides.[4]

Blood-Brain Barrier Permeability of this compound

A critical aspect of this compound's neuroprotective potential is its ability to traverse the blood-brain barrier. Studies have confirmed that orally administered this compound can reach the brain parenchyma in its intact form.[1][3]

Quantitative Data on Brain Accumulation

Following oral administration in mice, this compound has been quantified in various brain regions, with a notable accumulation in areas crucial for memory and cognitive function.

| Parameter | 10 mg/kg Dose | 100 mg/kg Dose | Reference |

| Tmax (brain) | 15 min | 15 min | [1][2] |

| AUC0–120 min (brain) | 0.34 ± 0.11 pmol·min/mg-dry brain | 2.79 ± 1.25 pmol·min/mg-dry brain | [1] |

| Brain Accumulation (% of oral dose) | 0.0037% | 0.0027% | [1] |

| Brain Accumulation (% of total absorbed in plasma) | 2.5 ± 0.8% | 2.6 ± 1.2% | [1] |

| Accumulation in Brain Regions | > 0.02 pmol/mg-tissue in hypothalamus, hippocampus, and cortex | > 0.02 pmol/mg-tissue in hypothalamus, hippocampus, and cortex | [1][2] |

Table 2: Brain accumulation of this compound in mice after a single oral administration.

Mechanism of Blood-Brain Barrier Transport

The exact mechanism of this compound transport across the BBB is still under investigation. However, the detection of intact this compound in the brain parenchyma suggests that it is not significantly metabolized during transit.[1] The transport is likely mediated by a carrier system, although specific transporters at the BBB have not yet been definitively identified for this compound.

Potential Neuroprotective Signaling Pathways

This compound's memory-enhancing effects are likely mediated through the modulation of several key signaling pathways involved in neuronal survival, synaptic plasticity, and cognitive function. Based on current research on this compound and other neuroprotective peptides, a plausible signaling network can be proposed.

One identified mechanism is this compound's action as an agonist for the Adiponectin Receptor 1 (AdipoR1), leading to the activation of AMP-activated protein kinase (AMPK).[1] Furthermore, its neuroprotective effects in models of Alzheimer's disease have been linked to the upregulation of insulin-degrading enzyme (IDE), which is involved in the clearance of amyloid-β.[1]

Given the well-established roles of other signaling cascades in neuroprotection and memory formation, it is plausible that this compound also influences pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are downstream of many receptor tyrosine kinases and are crucial for cell survival and synaptic plasticity.[4][5][6] These pathways can, in turn, activate transcription factors like CREB, a key regulator of genes involved in long-term memory.[7][8] Additionally, the neurotrophin BDNF and its receptor TrkB are central to synaptic plasticity and are often modulated by neuroprotective compounds.[9][10]

Caption: Proposed signaling pathways of this compound in neurons.

Experimental Protocols

In Vivo Assessment of Bioavailability and BBB Permeability

This protocol describes the oral administration of this compound to mice and subsequent quantification in plasma and brain tissue.

Caption: Workflow for in vivo analysis of this compound.

Materials:

-

Male ICR mice

-

Stable isotope-labeled this compound (e.g., Tyr-[¹³C₅,¹⁵N]Pro) for quantification

-

Saline solution

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Centrifuge

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Animal Preparation: Acclimatize male ICR mice for at least one week. Fast the mice overnight before the experiment with free access to water.

-

Dosing: Prepare a solution of this compound in saline. Administer the solution to the mice via oral gavage at the desired dose (e.g., 10 or 100 mg/kg).

-

Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes) post-administration, anesthetize the mice.

-

Collect blood via cardiac puncture into heparinized tubes.

-

Perform transcardial perfusion with saline to remove blood from the brain.

-

Dissect the brain and specific regions of interest (e.g., hippocampus, cortex).

-

Sample Preparation: Centrifuge the blood to obtain plasma. Homogenize the brain tissue in an appropriate buffer.

-

Quantification: Extract this compound from plasma and brain homogenates using a suitable method (e.g., protein precipitation with acetonitrile). Analyze the extracts using a validated LC-MS/MS method for the quantification of this compound.

-

Data Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, and AUC from the plasma and brain concentration-time data.

In Vitro Assessment of Intestinal Permeability using Caco-2 Cell Monolayers

This protocol outlines the use of Caco-2 cell monolayers as a model of the intestinal epithelium to assess the permeability of this compound.

Caption: Workflow for Caco-2 cell permeability assay.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system

-

TEER meter

Procedure:

-

Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add a solution of this compound in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Conclusion

The dipeptide this compound demonstrates significant potential as a neuroprotective agent, owing to its favorable bioavailability and ability to penetrate the blood-brain barrier. The rapid absorption, likely mediated by the PepT1 transporter, and subsequent accumulation in key brain regions provide a strong basis for its observed cognitive-enhancing effects. The proposed signaling pathways, involving AdipoR1 agonism and potential modulation of PI3K/Akt and MAPK/ERK pathways, offer a framework for understanding its molecular mechanisms of action. The detailed experimental protocols provided in this guide are intended to support further research into the promising therapeutic applications of this compound for neurodegenerative diseases.

References

- 1. This compound Dipeptide [benchchem.com]

- 2. A memory-improving dipeptide, this compound, can reach the mouse brain after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. debuglies.com [debuglies.com]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. CREB transcriptional activity in neurons is regulated by multiple, calcium-specific phosphorylation events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Distinct 3′UTRs differentially regulate activity-dependent translation of brain-derived neurotrophic factor (BDNF) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of pro-brain-derived neurotrophic factor (proBDNF) to mature BDNF conversion in activity-dependent competition at developing neuromuscular synapses - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of Tyr-Pro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyr-Pro (Tyrosine-Proline) has garnered significant scientific interest due to its diverse biological activities, including its potential as a nootropic and anti-diabetic agent. A critical aspect of its therapeutic potential lies in its in vivo stability, metabolic fate, and ability to reach its target tissues. This technical guide provides a comprehensive overview of the current understanding of this compound's journey through the body, from oral absorption to its enzymatic breakdown and the subsequent physiological implications. This document details the key metabolic pathways, presents quantitative pharmacokinetic data, outlines relevant experimental methodologies, and visualizes the involved processes to support further research and development in this area.

Introduction

This compound is a dipeptide composed of L-tyrosine and L-proline.[1] Found in various protein sources, it has demonstrated the ability to be absorbed intact after oral administration and to cross the blood-brain barrier, a crucial characteristic for centrally acting therapeutics.[2][3] Understanding its stability in biological matrices and the enzymatic processes that govern its metabolism is paramount for designing effective delivery strategies and predicting its therapeutic window. This guide will delve into the key enzymes involved in this compound metabolism, its pharmacokinetic profile, and the experimental approaches used to elucidate these characteristics.

In Vivo Stability and Absorption

Following oral administration, this compound has been shown to be absorbed from the gastrointestinal tract and can be detected intact in the bloodstream.[2] A study utilizing stable isotope-labeled this compound ([¹³C₅,¹⁵N]Pro) in mice demonstrated its systemic bioavailability. This indicates that a fraction of the administered dipeptide can withstand the acidic environment of the stomach and the proteolytic enzymes present in the gastrointestinal lumen to enter circulation.

Pharmacokinetics

Pharmacokinetic studies in ICR mice have provided valuable quantitative data on the in vivo disposition of this compound. After oral administration, the dipeptide is rapidly absorbed, reaching maximum concentrations in both plasma and brain within 15 minutes.[2]

Table 1: Pharmacokinetic Parameters of this compound in ICR Mice Following Oral Administration

| Parameter | Dose | Plasma | Brain |

| Cmax | 10 mg/kg | 4.9 pmol/mL-plasma/mg-dose | - |

| 100 mg/kg | - | - | |

| tmax | 10 mg/kg | 15 min | 15 min |

| 100 mg/kg | 15 min | 15 min | |

| AUC₀₋₁₂₀ min | 10 mg/kg | 1331 ± 267 pmol·min/mL | 0.34 ± 0.11 pmol·min/mg-dry brain |

| 100 mg/kg | - | - | |

| t₁/₂ | 10 mg/kg | - | - |

| 100 mg/kg | - | - |

Data sourced from a study using stable isotope-labeled this compound.[2]

Metabolism

The primary metabolic fate of this compound in vivo is the enzymatic hydrolysis of its peptide bond, yielding its constituent amino acids, L-tyrosine and L-proline. Two key enzymes are implicated in this process: Dipeptidyl Peptidase IV (DPP-IV) and Prolidase.

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. This compound, having a proline residue at the second position, is a substrate for DPP-IV.[1][4] The enzyme hydrolyzes this compound into Tyrosine and Proline.

Prolidase

Prolidase is a manganese-dependent cytosolic exopeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue (Xaa-Pro/Hyp).[5][6][7] This makes this compound a prime substrate for prolidase, which would cleave it into its constituent amino acids. Prolidase plays a crucial role in the final stages of collagen degradation and cellular protein recycling.[7]

Signaling Pathways

The biological effects of this compound and its metabolites are mediated through various signaling pathways.

This compound Signaling

This compound has been identified as an agonist for the Adiponectin Receptor 1 (AdipoR1). This interaction is believed to mediate some of its anti-diabetic effects.

Metabolite Signaling

The metabolic products of this compound, L-tyrosine and L-proline, are not inert and have their own significant roles in cellular signaling.

-

L-Tyrosine: Is a precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. It also plays a role in thyroid hormone synthesis.[8]

-

L-Proline: Proline metabolism is linked to cellular energetics and redox status.[9][10] It can influence pathways such as mTOR and has been implicated in cellular responses to stress.

Experimental Protocols

In Vivo Oral Administration and Sample Collection in Mice

This protocol describes the oral administration of this compound to mice and the subsequent collection of blood and brain tissue for pharmacokinetic analysis.

Methodology:

-

Animal Model: Male ICR mice (7-9 weeks old) are commonly used.[2]

-

Housing: Animals are housed under controlled temperature, humidity, and light-dark cycles.

-

Fasting: Mice are fasted for 16 hours prior to the experiment to ensure an empty stomach for consistent absorption.[2]

-

Dosing: A solution of this compound (e.g., in saline or water) is administered orally via gavage at the desired dose (e.g., 10 or 100 mg/kg).[2] The use of stable isotope-labeled this compound (e.g., Tyr-[¹³C₅,¹⁵N]Pro) is highly recommended for accurate differentiation from endogenous levels.[2]

-

Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), blood is collected. Brain tissue is collected after transcardial perfusion with saline to remove blood from the cerebral vasculature.[11]

-

Sample Preparation: Blood is centrifuged to obtain plasma. Brain tissue is homogenized. Both plasma and brain homogenates are then typically subjected to protein precipitation (e.g., with methanol (B129727) or acetonitrile) to extract the dipeptide.

-

Analysis: The concentration of this compound in the extracts is quantified using a validated LC-MS/MS method.

In Situ Mouse Brain Perfusion

This technique is used to study the transport of substances across the blood-brain barrier (BBB) independent of systemic circulation.

Methodology:

-

Animal Preparation: A mouse is anesthetized and the common carotid artery is exposed.

-

Cannulation: A catheter is inserted into the carotid artery.

-

Perfusion: A perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of the test substance (this compound) is infused at a constant rate (e.g., 2.0 mL/min).[2][3]

-

Duration: The perfusion is carried out for a short duration (e.g., 2 minutes).[2][3]

-

Brain Collection: At the end of the perfusion, the brain is removed and processed for analysis.

-

Quantification: The amount of this compound that has crossed the BBB into the brain parenchyma is quantified. The brain uptake clearance (Ki) is calculated to represent the transport efficiency.[2][3]

LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.[12][13][14]

Table 2: General Parameters for a Validated LC-MS/MS Method for this compound

| Parameter | Description |

| Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution from low to high organic phase (B) over several minutes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound (m/z 279.1) |

| Product Ion (Q3) | A specific fragment ion of this compound (e.g., m/z 136.1, corresponding to the tyrosine immonium ion) |

| Internal Standard | Stable isotope-labeled this compound (e.g., [¹³C₉,¹⁵N]this compound) is essential for accurate quantification. |

Conclusion

The dipeptide this compound exhibits notable in vivo stability, allowing for its intact absorption and transport across the blood-brain barrier. Its metabolism is primarily governed by the enzymatic activities of DPP-IV and prolidase, which hydrolyze it into its constituent amino acids, L-tyrosine and L-proline. These metabolites are themselves biologically active, contributing to the overall physiological effects observed after this compound administration. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design rational strategies for its clinical application. Future studies should focus on elucidating the precise contribution of each metabolic pathway to the overall clearance of this compound and the specific signaling roles of its metabolites in different tissues.

References

- 1. Susceptibility of milk protein-derived peptides to dipeptidyl peptidase IV (DPP-IV) hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Conserved Active Site Tyrosine Residue of Proline Dehydrogenase Helps Enforce the Preference for Proline over Hydroxyproline as the Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 14. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Specificity of the GPR139 Receptor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the G protein-coupled receptor 139 (GPR139), the putative receptor for tyrosine-proline (Tyr-Pro) and other aromatic amino acid-containing ligands. It covers quantitative binding affinity, ligand specificity, key experimental protocols for characterization, and the primary signaling pathways involved.

Introduction to GPR139

G protein-coupled receptor 139 (GPR139) is a Class A orphan GPCR predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its localization suggests a role in neuromodulation, locomotor activity, and metabolism. While initially orphan, research has identified endogenous activators, including aromatic L-amino acids (L-Tryptophan and L-Phenylalanine) and certain peptides.[1][2][3] Pharmacological studies have also identified aromatic dipeptides as agonists, making GPR139 the most probable receptor for ligands like this compound.[2]

GPR139 primarily couples to Gαq/11 G proteins, initiating a signaling cascade that leads to intracellular calcium mobilization.[4] It has also been reported to couple to Gαi/o. The receptor is a target of interest for neuropsychiatric and behavioral disorders.[5]

Ligand Binding Affinity and Specificity

The binding affinity of ligands for GPR139 is typically determined through competition radioligand binding assays or inferred from functional assays measuring calcium mobilization. The data reveals a wide range of potencies, from micromolar affinity for endogenous amino acids to nanomolar affinity for synthetic agonists.

Quantitative Ligand Binding Data

Direct binding affinities (Ki) have been determined using competition assays with the radiolabeled synthetic agonist [³H]JNJ-63533054.[6] Functional potencies (EC50) are most commonly derived from calcium mobilization assays in cell lines like CHO-K1 or HEK293 stably expressing the human GPR139 receptor.[3][7]

Table 1: Binding Affinity and Potency of Endogenous Ligands for GPR139

| Ligand | Species | Parameter | Value (nM) | Assay Type | Reference |

| L-Tryptophan | Human | Ki | 738,000 | Radioligand Competition | [8] |

| Human | EC50 | 220,000 | Calcium Mobilization | [2] | |

| L-Phenylalanine | Human | EC50 | 320,000 | Calcium Mobilization | [2] |

Table 2: Potency of Peptide Agonists for GPR139

| Ligand | Species | Parameter | Value (nM) | Assay Type | Reference |

| ACTH | Human | EC50 | ~2,100 | Calcium Mobilization | [2] |

| α-MSH | Human | EC50 | ~2,200 | Calcium Mobilization | [2] |

| β-MSH | Human | EC50 | ~6,300 | Calcium Mobilization | [2] |

| HFRW motif | Human | EC50 | ~4,000 | Calcium Mobilization | [2] |

Note on Dipeptides: While studies confirm that dipeptides composed of aromatic amino acids can activate GPR139, specific public data on the binding affinity or functional potency for this compound was not identified.[2]

Table 3: Binding Affinity and Potency of Synthetic Agonists for GPR139

| Ligand | Species | Parameter | Value (nM) | Assay Type | Reference |

| JNJ-63533054 | Human | Ki | 2.4 | Radioligand Competition | [8] |

| Human | EC50 | 10 | Calcium Mobilization | [4] | |

| Zelatriazin (TAK-041) | Human | Ki | 119 | Radioligand Competition | [8] |

| Compound 1a | Human | EC50 | 39 | Calcium Mobilization | [7][9] |

Signaling Pathways

GPR139 activation by an agonist predominantly initiates signaling through the Gαq/11 pathway. This coupling activates Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4][10]

Experimental Protocols

Characterization of ligand binding and function at GPR139 relies on two primary assay types: radioligand competition binding assays for direct affinity measurement and calcium mobilization assays for quantifying functional potency.

Protocol: Competition Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand. The synthetic agonist [³H]JNJ-63533054 has been successfully used as a radioligand for GPR139.[6][11]

Workflow Diagram: Competition Radioligand Binding Assay

Methodology:

-

Membrane Preparation:

-

Culture CHO-TRex cells stably expressing human GPR139.

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

-

-

Assay Procedure:

-

Perform the assay in a 96-well plate format.

-

To each well, add:

-

Cell membranes (typically 10-50 µg protein).

-

A fixed concentration of [³H]JNJ-63533054 (e.g., 10 nM).[6]

-

Varying concentrations of the unlabeled test compound (competitor).

-

For total binding wells, add buffer instead of the competitor.

-

For non-specific binding (NSB) wells, add a saturating concentration of an unlabeled GPR139 agonist (e.g., 10 µM JNJ-63533054).

-

-

Incubate the plate for 1 hour at room temperature with gentle agitation to reach equilibrium.[6]

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid vacuum filtration through GF/C filter plates (pre-treated with 0.3% polyethyleneimine, PEI).[6]

-

Wash the filters multiple times with an ice-cold wash buffer (e.g., TE buffer) to remove unbound radioligand.[6]

-

Dry the filter plates and add a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that displaces 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Protocol: Fluorescence-Based Calcium Mobilization Assay

This is the most common functional assay for GPR139, measuring the increase in intracellular calcium following receptor activation via the Gαq/11 pathway.[10][12]

Workflow Diagram: Calcium Mobilization Assay

Methodology:

-

Cell Preparation:

-

Plate HEK293T or CHO-K1 cells stably (or transiently) expressing GPR139 into black-walled, clear-bottom 96- or 384-well plates. Allow cells to adhere overnight.

-

For transient transfections, co-transfection with a promiscuous Gα subunit (like Gα₁₆) can redirect signaling towards a calcium response.[12]

-

Aspirate the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Dye Loading:

-

Prepare a loading solution containing a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer.

-

Add the loading solution to each well and incubate the plate at 37°C for approximately 1 hour to allow for dye de-esterification within the cells.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of test compounds in a separate compound plate.

-

Place both the cell plate and the compound plate into an automated fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

The instrument will measure a baseline fluorescence reading before automatically adding the test compounds to the cell plate.

-

Immediately following compound addition, the instrument measures the change in fluorescence intensity over time (kinetic read). Agonist activation of GPR139 will cause a rapid increase in fluorescence as intracellular calcium levels rise.[12]

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response as a function of the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

References

- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The orphan G protein-coupled receptor GPR139 is activated by the peptides: Adrenocorticotropic hormone (ACTH), α-, and β-melanocyte stimulating hormone (α-MSH, and β-MSH), and the conserved core motif HFRW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro [frontiersin.org]

- 7. Radiosynthesis and characterisation of a potent and selective GPR139 agonist radioligand - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21326F [pubs.rsc.org]

- 8. guidetopharmacology.org [guidetopharmacology.org]

- 9. Radiosynthesis and characterisation of a potent and selective GPR139 agonist radioligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Tyr-pro's role in cellular signaling pathways

An In-depth Technical Guide on the Role of Tyr-Pro in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Tyrosyl-Proline (this compound), derived from the enzymatic hydrolysis of proteins, notably from sources like soybean, is emerging as a significant bioactive molecule with the ability to modulate key cellular signaling pathways. Its unique characteristic of being able to cross the blood-brain barrier intact after oral administration has positioned it as a molecule of high interest in neuroscience and metabolic research.[1][2][3] This technical guide provides a comprehensive overview of the core signaling mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Hub: Adiponectin Receptor 1 (AdipoR1) and AMPK Activation

The primary mechanism of action for this compound is its function as a novel natural agonist for the Adiponectin Receptor 1 (AdipoR1).[4][5] AdipoR1 is a seven-transmembrane receptor crucial for regulating metabolic processes.[1] The binding of this compound to AdipoR1 initiates a conformational change in the receptor, leading to the recruitment and activation of the master energy sensor, AMP-activated protein kinase (AMPK).[1][4][5] AMPK activation is a critical event, serving as the central node from which the diverse downstream effects of this compound emanate.

Downstream Signaling Pathways and Cellular Functions

The activation of AMPK by this compound triggers several downstream signaling cascades, leading to significant physiological effects in different cellular contexts.

Neuroprotection and Cognitive Enhancement

In the central nervous system, this compound has demonstrated neuroprotective effects, particularly in models of Alzheimer's disease.[1][2] This is primarily achieved through the upregulation of Insulin-Degrading Enzyme (IDE) in the hippocampus, which enhances the clearance of amyloid-β (Aβ) peptides.[4][6] Evidence suggests this process is mediated by the AMPK-PI3K/Akt signaling axis. Activated AMPK is proposed to lead to the activation of the PI3K/Akt pathway, which in turn promotes the expression of IDE.[1]

Metabolic Regulation

In peripheral tissues like skeletal muscle, this compound plays a significant role in metabolic regulation. As an AdipoR1 agonist, it enhances glucose uptake.[1][5] The activation of AMPK stimulates the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose from the bloodstream into the cells. This mechanism contributes to improved glucose tolerance and insulin (B600854) sensitivity.[5]

Cholinergic System Modulation

Recent studies have revealed that this compound stimulates the acetylcholine (B1216132) (ACh) nervous system. In NE-4C nerve cells, this compound induces a concentration-dependent increase in ACh production.[7] This effect is mediated by the upregulation of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for ACh synthesis. This pathway is also dependent on AdipoR1 and the subsequent activation of both AMPK and ERK1/2.[7]

Potential Roles in Cancer and Inflammation

Direct research on the role of the this compound dipeptide in cancer and inflammation is limited. However, based on its primary mechanism as an AdipoR1 agonist, we can infer potential roles. AdipoR1 activation is known to have anti-proliferative effects in certain cancers, such as colon cancer, by activating AMPK, which can lead to cell cycle arrest.[8] Furthermore, AdipoR1 signaling is involved in modulating the tumor microenvironment and can influence immune responses, suggesting potential immunomodulatory functions for this compound.[1][4] These remain promising areas for future investigation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound's activity.

Table 1: Pharmacokinetics of Orally Administered this compound in Mice

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Dose | 10 mg/kg | Single oral administration to ICR mice | [9][10] |

| Time to Max. Plasma Conc. | 15 min | - | [10] |

| Plasma AUC (0-120 min) | 1331 ± 267 pmol·min/mL | - | [10] |

| Brain AUC (0-120 min) | 0.34 ± 0.11 pmol·min/mg-dry brain | - | [10] |

| Blood Circulation Absorption Ratio | 0.15% | - | [9][10] |

| Plasma to Brain Transport Ratio | 2.5% | - | [9][10] |

| Brain Accumulation | > 0.02 pmol/mg-tissue | Hypothalamus, hippocampus, cortex |[10] |

Table 2: Receptor Binding and Effective Concentrations

| Parameter | Value | Target/System | Method/Notes | Source |

|---|---|---|---|---|

| Binding Affinity (ΔGbind) | < -10 kcal/mol | AdipoR1 | In silico molecular dynamics simulation | [10] |

| Binding Affinity (Kd) - Proxy | 1.8 µM | AdipoR1 | Value for AdipoRon, a small molecule AdipoR1 agonist | [3] |

| Binding Affinity (Kd) - Proxy | 3.1 µM | AdipoR2 | Value for AdipoRon, a small molecule AdipoR1 agonist | [3] |

| Effective Dose (in vivo) | 1 mg/kg/day | Improved glucose intolerance in diabetic rats | Oral administration | [5] |

| Effective Dose (in vivo) | 10 mg/kg/day | Improved memory impairment in SAMP8 mice | Oral administration for 25 weeks |[4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: In Vivo Murine Model for Neuroprotective Effects

This protocol describes the long-term oral administration of this compound to senescence-accelerated mice (SAMP8) to evaluate its effects on cognitive function and Aβ accumulation.

Methodology:

-

Animal Model: Use senescence-accelerated prone 8 (SAMP8) mice, a model for age-related cognitive decline.

-

Grouping: Divide mice into a control group (receiving vehicle, e.g., sterile water) and a treatment group (receiving this compound).

-

Administration: Administer this compound (10 mg/kg body weight) or vehicle daily via oral gavage for a period of 25 weeks.

-

Behavioral Analysis: At the end of the treatment period, perform cognitive tests such as the Morris water maze to assess spatial learning and memory.

-

Tissue Harvesting: Euthanize mice and perfuse with saline. Harvest brains and isolate the hippocampus.

-

Biochemical Analysis:

-

Prepare hippocampal lysates for Western blot analysis to measure protein levels of IDE, phosphorylated AMPK (Thr172), and total AMPK.

-

Use ELISA kits to quantify the levels of amyloid-β (Aβ40 and Aβ42) in brain homogenates.

-

-

Data Analysis: Compare the behavioral and biochemical data between the this compound treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Western Blot for this compound Induced AMPK Phosphorylation

This protocol outlines the steps to measure the activation of AMPK in a cell line (e.g., L6 myotubes or NE-4C cells) following treatment with this compound.

Methodology:

-

Cell Culture: Plate cells (e.g., L6 myotubes) and grow to 70-80% confluency.

-

Treatment: Starve cells in serum-free media for 2-4 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 30 minutes). Include a positive control like AICAR if necessary.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run to separate proteins by size.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535) and total AMPKα, diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software. Normalize the p-AMPK signal to the total AMPK signal.

Protocol 3: Cell-Based Acetylcholine (ACh) Production Assay

This protocol describes how to measure the effect of this compound on acetylcholine production in a neuronal cell line like NE-4C.

Methodology:

-

Cell Culture: Plate NE-4C cells in appropriate culture dishes and grow to near confluency.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-1 mM). Incubate for a predetermined time (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant and/or prepare cell lysates. To prevent ACh degradation, an acetylcholinesterase inhibitor (e.g., neostigmine) can be added during incubation and collection.[11]

-

ACh Quantification: Use a commercial acetylcholine assay kit (colorimetric or fluorometric) to measure ACh concentration.[12][13] These kits typically work as follows:

-

Acetylcholinesterase (AChE) in the kit hydrolyzes ACh in the sample to choline.

-

Choline oxidase then acts on choline to produce H₂O₂.

-

H₂O₂ reacts with a probe in the presence of HRP to generate a colorimetric (e.g., 570 nm) or fluorometric (e.g., Ex/Em = 535/587 nm) signal.

-

-

Standard Curve: Generate a standard curve using known concentrations of acetylcholine.

-

Data Analysis: Calculate the ACh concentration in the samples by comparing their signal to the standard curve. Normalize results to cell number or total protein concentration.

Conclusion

The this compound dipeptide is a promising bioactive compound that exerts its effects through a well-defined signaling pathway initiated by the activation of Adiponectin Receptor 1. Its ability to engage the central AMPK energy sensor leads to diverse and beneficial downstream effects, including neuroprotection, metabolic regulation, and cholinergic system stimulation. The capacity of this compound to cross the blood-brain barrier after oral intake further enhances its therapeutic potential for neurological and metabolic disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the cellular mechanisms and therapeutic applications of this intriguing dipeptide.

References

- 1. Frontiers | Distinct roles of ADIPOR1 and ADIPOR2: A pan-cancer analysis [frontiersin.org]

- 2. ADIPOR1 | Cancer Genetics Web [cancer-genetics.org]

- 3. | BioWorld [bioworld.com]

- 4. What are ADIPOR1 agonists and how do they work? [synapse.patsnap.com]

- 5. DTNQ-Pro, a Mimetic Dipeptide, Sensitizes Human Colon Cancer Cells to 5-Fluorouracil Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Dipeptide [benchchem.com]

- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A memory-improving dipeptide, this compound, can reach the mouse brain after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 11. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. cellbiolabs.com [cellbiolabs.com]

Endogenous Production and Regulation of Tyr-Pro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosyl-Proline (Tyr-Pro) is an endogenous molecule implicated in a range of physiological processes, including neuromodulation and metabolic regulation. Its production is intrinsically linked to the proteolytic breakdown of larger protein precursors, governed by the activity of specific peptidases. This technical guide provides a comprehensive overview of the current understanding of the endogenous production and regulation of this compound. It details the enzymatic pathways responsible for its generation, the regulatory mechanisms influencing its bioavailability, and its downstream signaling effects. Furthermore, this guide furnishes detailed experimental protocols for the quantification of this compound and presents key quantitative data from existing literature in a structured format for ease of comparison.

Endogenous Production of this compound

The primary mechanism for the endogenous production of the this compound dipeptide is through the enzymatic cleavage of precursor proteins. Unlike the de novo synthesis of its constituent amino acids, Tyrosine and Proline, the direct enzymatic ligation of free Tyr and Pro to form this compound has not been well-documented as a significant endogenous pathway. Instead, this compound is liberated from larger polypeptides by the action of specific proteases.

Enzymatic Cleavage from Precursor Proteins

Proline's unique cyclic structure confers significant resistance to cleavage by many common proteases. Consequently, specialized proline-specific peptidases are required to process proline-containing peptide bonds.[1]

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): This serine exopeptidase is a key enzyme in the generation of this compound. DPP-IV specifically cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[2][3] Prominent endogenous substrates for DPP-IV that contain the N-terminal this compound sequence include Neuropeptide Y (NPY) and Peptide YY (PYY).[4][5] The cleavage of these neuropeptides by DPP-IV releases this compound and results in truncated, and functionally altered, NPY(3-36) and PYY(3-36).[4]

-

Prolyl Endopeptidases (PREPs or POPs): These are cytosolic serine proteases that cleave peptide bonds on the C-terminal side of proline residues within oligopeptides.[6][7] While PREPs do not directly release a terminal this compound dipeptide, their activity on larger proline-rich proteins can generate smaller peptide fragments that may subsequently serve as substrates for other peptidases, ultimately leading to the liberation of this compound.

Precursor Protein Sources

The endogenous and dietary protein sources of this compound are abundant. The this compound motif is present in numerous human proteins. Dietary proteins, particularly those rich in proline and tyrosine, can also serve as a source of this compound upon digestion.

-

Endogenous Precursors: Neuropeptide Y (NPY) and Peptide YY (PYY) are well-characterized endogenous precursors from which DPP-IV can liberate this compound.[4]

-

Dietary Precursors: Milk proteins, such as caseins, are rich in proline and have been shown to release this compound upon fermentation with specific microorganisms.[8] Other dietary protein sources likely contribute to the systemic pool of this compound following digestion.[9][10]

Regulation of this compound Production

The endogenous levels of this compound are regulated by the expression and activity of proline-specific peptidases, as well as the availability of their substrates.

Regulation of Peptidase Activity

-

DPP-IV Regulation: The activity of DPP-IV is subject to regulation by various factors, including hormones and metabolites, although specific regulation in the context of this compound production is not fully elucidated. The expression of the DPP4 gene can also be transcriptionally regulated.

-